molecular formula C9H9NO2S B3038289 Cyclopropyl(4-nitrophenyl)sulfane CAS No. 851008-48-5

Cyclopropyl(4-nitrophenyl)sulfane

Cat. No.: B3038289
CAS No.: 851008-48-5
M. Wt: 195.24 g/mol
InChI Key: UELKGKJGKADBOY-UHFFFAOYSA-N
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Description

Cyclopropyl(4-nitrophenyl)sulfane is a chemical compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol. This compound is known for its unique structure, which includes a cyclopropyl group attached to a 4-nitrophenyl sulfane moiety. It is used extensively in various scientific applications due to its reactivity and functional properties.

Mechanism of Action

Mode of Action

. These compounds interact with their targets, leading to changes in the activity of these proteins.

Biochemical Pathways

. Glucokinase plays a key role in the regulation of carbohydrate metabolism. By modulating the activity of this enzyme, Cyclopropyl(4-nitrophenyl)sulfane may influence glucose metabolism pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl(4-nitrophenyl)sulfane can be synthesized through the copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid . This method operates under simple conditions and affords the corresponding aryl cyclopropyl sulfides in moderate to excellent yields. The reaction tolerates various substitutions and electron-donating or electron-withdrawing groups.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of copper catalysis and boronic acids, which are scalable and efficient for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(4-nitrophenyl)sulfane undergoes several types of chemical reactions, including:

    Oxidation: Conversion to sulfoxides and sulfones.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions involving the sulfane group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., butyllithium) are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated derivatives and cyclopropylcarbinyl alcohols

Scientific Research Applications

Cyclopropyl(4-nitrophenyl)sulfane is utilized in various scientific research fields:

    Chemistry: As a synthon in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme inhibitors and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals, particularly as glucokinase activators for diabetes treatment.

    Industry: Used in the synthesis of materials with specific electronic and optical properties.

Comparison with Similar Compounds

    Aryl cyclopropyl sulfides: These compounds share the cyclopropyl sulfide structure but differ in the substituents on the aromatic ring.

    Aryl cyclopropyl sulfoxides and sulfones: These are oxidized forms of aryl cyclopropyl sulfides and exhibit different reactivity and applications.

Uniqueness: Cyclopropyl(4-nitrophenyl)sulfane is unique due to the presence of both a cyclopropyl group and a nitrophenyl group, which confer distinct reactivity and functional properties. This combination makes it a valuable compound in synthetic organic chemistry and potential pharmaceutical applications .

Properties

IUPAC Name

1-cyclopropylsulfanyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELKGKJGKADBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1SC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1.78 g (44.6 mmol) of sodium hydride (60%) was added in portions to a solution of 3.00 g (40.5 mmol) of cyclopropane thiol (preparation according to: E. Block et al., J. Am. Chem. Soc. 1992, 114, 3492) in 100 ml THF/100 ml diethyl ether and was stirred for 30 minutes at room temperature. Then 6.00 g (38.7 mmol) of 1-fluoro-4-nitrobenzene was added in portions. The mixture was stirred for 2 hours at 40° C. After it had cooled, the mixture was put in water and was extracted with benzene (3×). The combined organic phases were concentrated by evaporation and the residue was purified chromatographically (hexane/ethyl acetate 95:5). 4.6 g (23.6 mmol; yield: 61%) of the product was obtained.
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Synthesis routes and methods II

Procedure details

Cyclopropanethiol in THF/diethyl ether was admixed in portions with sodium hydride and stirred at room temperature. 1-Fluoro-4-nitrobenzene was then added in portions. The mixture was stirred for 2 hours at 40° C. After cooling, the mixture was added to water and extracted with benzene (3×). The combined organic phases were concentrated by evaporation and the residue was purified by chromatography (hexane/acetic ester 95:5). (Yield: 61%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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